![molecular formula C11H12F3N3O2 B1455556 4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide CAS No. 443864-67-3](/img/structure/B1455556.png)
4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide
Overview
Description
4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide, also known as HOPB, is a synthetic compound that has been used in a variety of scientific research applications. It is an acid-catalyzed condensation product of 4-hydroxy-4-oxo-N-(3-trifluoromethyl)phenylbutanamide and hydrazine monohydrate. HOPB has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
Heterocyclic Synthesis
4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide and similar compounds play a pivotal role in the synthesis of heterocyclic compounds. These compounds have been utilized to create various polyfunctionally substituted pyridine and pyrazole derivatives. Such processes involve reactions with active methylene, hydrazines, and other agents, leading to a range of products valuable in chemical research and potentially in drug development (Hussein, Harb, & Mousa, 2008).
Antimicrobial Applications
Compounds structurally similar to this compound have been synthesized and tested for antimicrobial activities. Research has shown that certain arylazopyrazole pyrimidone clubbed heterocyclic compounds, synthesized through condensation processes involving similar compounds, exhibit notable antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Vibrational Spectral Analysis
The structural characterization and analysis of compounds like this compound can be accomplished using vibrational spectral techniques. These techniques allow for the assignment of spectral bands to molecular structures, aiding in the understanding of compound configurations and properties (Chang-liang, 2013).
Enzyme Inhibition and Depigmentation
Related compounds have been synthesized and evaluated for their inhibitory potential against tyrosinase and melanin, which are significant in the context of depigmentation and potential therapeutic applications. In-vitro and in-vivo studies, along with in-silico approaches, have been utilized to assess the biological activities and cytotoxicities of these compounds, indicating their potential use in formulating depigmentation drugs with minimal side effects (Raza et al., 2019).
properties
IUPAC Name |
4-hydrazinyl-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)7-2-1-3-8(6-7)16-9(18)4-5-10(19)17-15/h1-3,6H,4-5,15H2,(H,16,18)(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPAJNNZKYAXSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCC(=O)NN)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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